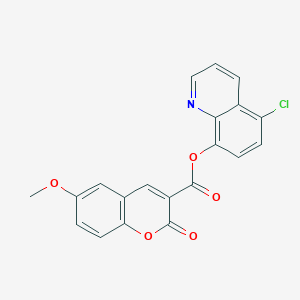![molecular formula C21H18ClNO3S B5417775 N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5417775.png)
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). FLAP is a protein that plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. MK-886 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and atherosclerosis.
Mecanismo De Acción
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide inhibits the activity of FLAP, which is a protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases, including asthma, arthritis, and atherosclerosis. By blocking the activity of FLAP, this compound reduces the production of leukotrienes and thus inhibits inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the production of leukotrienes, which are potent inflammatory mediators. This makes it a promising candidate for the development of new anti-inflammatory drugs. It has also been shown to have anti-atherosclerotic effects by reducing the accumulation of lipids in the arterial wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several advantages and limitations for lab experiments. Its potent inhibitory activity against FLAP makes it a valuable tool for studying the biosynthesis of leukotrienes and their role in various inflammatory diseases. However, its high potency and specificity may also limit its use in some experiments where a less potent inhibitor may be more suitable.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One area of interest is the development of new anti-inflammatory drugs based on its inhibitory activity against FLAP. Another area of interest is the investigation of its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and atherosclerosis. Additionally, further research is needed to understand its mechanism of action and its effects on other biological pathways.
Métodos De Síntesis
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can be synthesized using a multistep reaction starting from 3-chlorobenzoic acid and 4-methylbenzenesulfonic acid. The synthesis involves the use of various reagents and solvents, including thionyl chloride, acetic anhydride, and triethylamine. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and atherosclerosis. It has been shown to inhibit the production of leukotrienes, which are potent inflammatory mediators, by blocking the activity of FLAP. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-15-8-10-20(11-9-15)27(25,26)14-16-4-2-5-17(12-16)21(24)23-19-7-3-6-18(22)13-19/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJDENWTVRSQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)

![5-imino-2-(2-thienylmethyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417714.png)

![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)
![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5417727.png)
![4-chloro-2-fluoro-N-{1-[4-(methylsulfonyl)phenyl]propyl}benzamide](/img/structure/B5417758.png)
![3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5417763.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide](/img/structure/B5417770.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5417778.png)

![N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5417787.png)